molecular formula C12H10O4 B12881003 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone

1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone

Cat. No.: B12881003
M. Wt: 218.20 g/mol
InChI Key: VGIYUYWCBYIUKE-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone is an organic compound that features a phenyl ring substituted with two hydroxyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone typically involves the condensation of 2,4-dihydroxybenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the furan ring can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(thiophen-2-yl)ethanone: Similar structure but with a thiophene ring instead of a furan ring.

    1-(2,4-Dihydroxyphenyl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(furan-2-yl)ethanone is unique due to the presence of both hydroxyl groups and a furan ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(furan-2-yl)ethanone

InChI

InChI=1S/C12H10O4/c13-8-3-4-10(11(14)6-8)12(15)7-9-2-1-5-16-9/h1-6,13-14H,7H2

InChI Key

VGIYUYWCBYIUKE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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